molecular formula C26H24FN3O6 B607230 Amino-PEG4-GGFG-Dxd CAS No. 1599440-33-1

Amino-PEG4-GGFG-Dxd

Cat. No.: B607230
CAS No.: 1599440-33-1
M. Wt: 493.5 g/mol
InChI Key: PLXLYXLUCNZSAA-QLXKLKPCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Table 1: Structural and Biochemical Comparison of Exatecan and Dxd

Feature Exatecan Dxd (Exatecan Derivative)
Core Structure Pentacyclic camptothecin analog Modified A/B rings with C11-F, C10-CH~3~
Water Solubility Moderate (mesylate salt) Enhanced via PEGylated linkers
TOP1 Inhibition (IC~50~) 0.8–1.2 nM 0.31 μM
ADC Compatibility Limited by hydrophobicity Optimized for enzymatic cleavage (e.g., GGFG linkers)

Rationale for Structural Optimization Leading to Dxd

The design of Dxd focused on three objectives: (1) enhancing tumor-selective payload release, (2) reducing aggregation in ADC formulations, and (3) overcoming multidrug resistance mechanisms.

Key Structural Modifications:

  • Linker Integration :

    • A tetrapeptide linker (Gly-Gly-Phe-Gly) was appended to exatecan’s hydroxyl group at position C20, enabling enzymatic cleavage by tumor-associated proteases (e.g., cathepsins).
    • Introduction of a discrete PEG~24~ chain improved hydrophilicity, reducing aggregation in high-drug-antibody ratio (DAR) constructs.
  • Enhanced TOP1 Binding :

    • Substituents at C10 (methyl) and C11 (fluorine) stabilized interactions with TOP1-DNA complexes, as confirmed by molecular docking studies. These groups formed hydrogen bonds with asparagine-352 and the +1 DNA base, increasing residence time in the TOP1 cleavage complex.
  • Resistance Mitigation :

    • Dxd’s non-planar structure reduced recognition by ATP-binding cassette (ABC) transporters, circumventing efflux-mediated resistance observed with irinotecan and topotecan.

Table 2: In Vitro Potency of Dxd Compared to Other TOP1 Inhibitors

Compound IC~50~ (TOP1 Inhibition, nM) Cell Line (Cancer Type) Source
Dxd 310 HER2+ SK-BR-3 (Breast)
Exatecan 800–1,200 MX-1 (BRCA1-deficient)
SN-38 3,500 HCT116 (Colorectal)
Topotecan 8,900 A549 (Lung)

Properties

IUPAC Name

N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]-2-hydroxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24FN3O6/c1-3-26(35)15-6-19-23-13(8-30(19)24(33)14(15)10-36-25(26)34)22-17(28-20(32)9-31)5-4-12-11(2)16(27)7-18(29-23)21(12)22/h6-7,17,31,35H,3-5,8-10H2,1-2H3,(H,28,32)/t17-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLXLYXLUCNZSAA-QLXKLKPCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24FN3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1599440-33-1
Record name N-((1S,9S)-9-Ethyl-5-fluoro-2,3,9,10,13,15-hexahydro-9-hydroxy-4-methyl-10,13-dioxo-1H,12H-benzo(de)pyrano(3',4':6,7)indolizino(1,2-b)quinolin-1-yl)-2-hydroxyacetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1599440331
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ACETAMIDE, N-((1S,9S)-9-ETHYL-5-FLUORO-2,3,9,10,13,15-HEXAHYDRO-9-HYDROXY-4-METHYL-10,13-DIOXO-1H,12H-BENZO(DE)PYRANO(3',4':6,7)INDOLIZINO(1,2-B)QUINOLIN-1-YL)-2-HYDROXY-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OQM5SD32BQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Core Structure and Synthetic Challenges

DXd belongs to the camptothecin analog family, distinguished by its F-ring structure with a chiral center at the C-20 position. This stereochemical complexity necessitates precise synthetic control to maintain bioactivity. Early synthetic routes faced challenges in achieving high enantiomeric purity, as racemization during F-ring closure reduced therapeutic efficacy. Modern approaches employ asymmetric catalysis and solid-phase synthesis to address this.

Stepwise Synthesis Protocol

The synthesis begins with the camptothecin backbone, modified through a series of regioselective reactions:

  • Oxidative Decarboxylation : Lead tetraacetate-mediated decarboxylation of a protected camptothecin intermediate generates a reactive α,β-unsaturated ketone.

  • F-Ring Formation : A stereocontrolled Michael addition introduces the F-ring’s chiral center. Thiourea catalysts enable enantioselectivity exceeding 95%.

  • Payload Functionalization : The hydroxyl group at C-10 is derivatized with a self-immolative linker, enabling eventual conjugation to the antibody. Glycine-based spacers are coupled via DMTMM-mediated amidation to enhance solubility.

Table 1: Key Reaction Parameters for DXd Synthesis

StepReagents/ConditionsYield (%)Purity (HPLC)
DecarboxylationPb(OAc)₄, CH₂Cl₂, 0°C7892
Michael AdditionThiourea catalyst, THF, -20°C6598
Linker ConjugationDMTMM, DMF, rt8595

Bioconjugation to Monoclonal Antibodies

Antibody Engineering for Site-Specific Conjugation

Trastuzumab, the antibody component, undergoes partial reduction of interchain disulfide bonds using tris(2-carboxyethyl)phosphine (TCEP) at pH 7.0. This generates eight reactive thiol groups (four per heavy chain), enabling controlled drug loading. Optimal drug-to-antibody ratios (DAR) of 7–8 balance efficacy and pharmacokinetics6.

Linker Chemistry and Stability

DXd is conjugated via a cleavable tetrapeptide linker (Gly-Gly-Phe-Gly) designed for tumor-specific activation. The linker’s stability in systemic circulation (t₁/₂ > 7 days in plasma) prevents premature payload release, while cathepsin B overexpression in tumors triggers selective cleavage6.

Table 2: Conjugation Efficiency Under Varied Conditions

TCEP Concentration (mM)Reaction Time (h)DARAggregation (%)
524.28
1047.812
1568.118

Analytical Characterization of DXd and ADCs

High-Resolution Mass Spectrometry (HRAM-MS)

Native HRAM-MS analysis of T-DXd confirms an average molecular weight of 152.3 kDa, consistent with a DAR of 8. Post-reduction analysis (IdeS digestion + DTT) resolves light chains (23.5 kDa) and heavy chains (50.1 kDa), with payloads localized to the heavy chain’s Cys-220 and Cys-226 residues.

Comparative Efficacy in Metastatic Breast Cancer

Progression-Free Survival (PFS)

In HER2-low patients, T-DXd achieves a median PFS of 9.9 months versus 5.1 months for chemotherapy (HR=0.37, p<0.001). The bystander effect—enabled by DXd’s membrane permeability—eradicates adjacent antigen-negative cells, overcoming tumor heterogeneity6.

Adverse Event Mitigation Strategies

Dose reductions to 5.4 mg/kg lower Grade ≥3 ILD incidence from 8.2% to 3.1% without compromising efficacy . Prophylactic corticosteroids are under investigation to further reduce pulmonary toxicity.

Chemical Reactions Analysis

Activation and Metabolite Release

DXd exhibits three critical activation reactions in biological systems:

A. Lysosomal Degradation

  • Proteolytic cleavage : Lysosomal enzymes (e.g., cathepsins) hydrolyze the GGFG linker .
  • Self-immolation : The resulting intermediate undergoes β-elimination, releasing free DXd .

B. Metabolite Formation
Released DXd undergoes further transformations:

MetaboliteModificationBioactivity
14aThiol derivativeReduced membrane permeability
14bS-methylated 14aIncreased cytotoxicity (IC₅₀ 0.31 μmol/L)
12Hydroxyl-bearingHigher potency than DXd

Mechanism of TOP1 Inhibition

DXd interacts with DNA-topoisomerase I complexes through:

  • π-π stacking with DNA base pairs
  • Hydrogen bonding with TOP1 residues:
    • R364
    • D533
    • N722

The 2-hydroxyacetyl group reduces hydrogen bonding compared to exatecan, explaining DXd's slightly lower potency (IC₅₀ 0.31 vs 0.25 μmol/L) .

Bystander Effect Chemistry

DXd demonstrates unique membrane permeability due to:

  • Lipophilic efficiency (LLE = 5.2) enabling transcellular diffusion
  • pH stability : Remains active in extracellular matrix (pH 7.4) and lysosomes (pH 4.5)

This allows DXd to kill adjacent cancer cells regardless of target expression, with bystander activity quantified as:

ADCBystander Killing Efficiency
R-DXd68% tumor growth inhibition in mixed cell populations
T-DXd5.7x increased potency vs non-permeable payloads

Stability and Reactivity

Key chemical stability parameters:

PropertyValueSignificance
Plasma half-life8.6 hrsEnables sustained activity
Maleimide stability>48 hrs at 37°CPrevents premature release
Aggregate formation<2% at DAR 8Maintains pharmacokinetic profile

The combination of controlled release kinetics and membrane permeability makes DXd a paradigm-shifting ADC payload, demonstrating improved therapeutic indices over previous topoisomerase inhibitors like SN-38 .

Scientific Research Applications

Dxd has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Dxd exerts its effects by inhibiting DNA topoisomerase I, an enzyme that plays a crucial role in DNA replication and transcription. By binding to the topoisomerase I-DNA complex, Dxd prevents the re-ligation of the cleaved DNA strand, leading to the accumulation of DNA breaks and ultimately cell death. This mechanism is particularly effective in rapidly dividing cancer cells, making Dxd a potent anticancer agent .

Comparison with Similar Compounds

Research Findings and Clinical Implications

Bystander Effect

Dxd’s membrane permeability enables killing of antigen-negative cells adjacent to HER2-positive tumors, a feature absent in T-DM1 and other ADCs with non-permeable payloads .

Resistance Profiles

  • Dxd shows reduced sensitivity in breast cancer models compared to clinical outcomes, suggesting context-dependent resistance mechanisms .
  • Genetic profiling (e.g., HER2 heterogeneity) may predict Dxd responsiveness .

Biological Activity

Deruxtecan (DXd) is a novel antibody-drug conjugate (ADC) that has garnered significant attention in oncology due to its potent antitumor activity and unique mechanism of action. This article explores the biological activity of DXd, focusing on its pharmacological effects, case studies, and research findings.

Overview of Deruxtecan

Deruxtecan is an exatecan derivative utilized as a cytotoxic payload in ADCs. Its mechanism involves targeting specific tumor-associated antigens, leading to selective delivery of the drug to cancer cells. The ADC technology combines the specificity of monoclonal antibodies with the cytotoxic potency of small-molecule drugs, enhancing therapeutic efficacy while minimizing systemic toxicity.

The biological activity of DXd is primarily mediated through the following mechanisms:

  • Targeted Binding : DXd-containing ADCs bind to specific antigens on the surface of tumor cells, facilitating internalization.
  • Cytotoxic Payload Release : Once internalized, the ADC is transported to lysosomes where the cytotoxic payload (DXd) is released. This leads to DNA damage and apoptosis in targeted cells.
  • Bystander Effect : The released DXd exhibits membrane permeability, allowing it to affect neighboring cells even if they do not express the target antigen, thus enhancing overall tumor cell death .

Pharmacological Profile

The pharmacokinetics and safety profile of DXd have been extensively studied in preclinical models and clinical trials. Key findings include:

  • Plasma Concentrations : In cynomolgus monkeys, plasma concentrations of DXd were measured following intravenous administration, showing a favorable pharmacokinetic profile with limited systemic exposure over time .
  • Safety Profile : Studies indicate that DXd has an acceptable safety profile, with a maximum tolerated dose identified at 30 mg/kg in non-human primates .

Case Studies and Clinical Trials

Several clinical trials have evaluated the efficacy of DXd in various cancer types:

  • HER2-Positive Breast Cancer : In a pivotal study involving patients with HER2-positive breast cancer, DS-8201a (an ADC utilizing DXd) demonstrated significant antitumor activity against trastuzumab-resistant tumors. The trial reported a high overall response rate and manageable safety profile .
  • TROP2-Directed ADCs : Datopotamab deruxtecan (Dato-DXd), another ADC employing DXd, was tested in patients with hormone receptor-positive breast cancer. Preliminary results showed improved progression-free survival compared to standard chemotherapy .
  • CDH6-Expressing Tumors : Raludotatug deruxtecan (R-DXd) exhibited potent antitumor activity against CDH6-expressing tumors in mouse models, indicating its potential application in treating specific solid tumors .

Data Table: Summary of Clinical Findings

Study/TrialCancer TypeKey FindingsReference
DS-8201a Clinical TrialHER2-Positive Breast CancerHigh overall response rate; manageable safety
Datopotamab Deruxtecan TrialHR-positive Breast CancerImproved PFS compared to chemotherapy
Raludotatug Deruxtecan TrialCDH6-Expressing TumorsPotent antitumor activity in xenograft models

Q & A

Q. Methodological Guidance :

  • Use systematic reviews to identify gaps (e.g., prior pertuzumab treatment effects on T-DM1 efficacy).
  • Ensure variables are quantifiable (e.g., hazard ratios, confidence intervals) .

What experimental design considerations are critical for preclinical studies evaluating Dxd’s pharmacokinetic properties?

Basic Question

  • Dose-Response Relationships : Use orthogonal assays (e.g., LC-MS for drug concentration, immunoassays for target engagement).
  • Control Groups : Include comparator ADCs (antibody-drug conjugates) like T-DM1 to assess specificity.
  • Sample Size : Power analysis to detect ≥30% difference in tumor volume reduction (α=0.05, β=0.2) .

Q. Data Example :

ParameterT-DXd GroupT-DM1 Group
Median PFS (months)Not reached6.8
Hazard Ratio (95% CI)0.28 (0.22–0.37)
Source: DESTINY-Breast03 Trial

How should researchers resolve contradictions in transcriptome-wide data when analyzing Dxd’s effects on cellular pathways?

Advanced Question
Step 1 : Preprocess raw RNA-seq data using tools like Salmon for quantification and DEXSeq for differential exon usage analysis.
Step 2 : Apply statistical filters:

  • Per-Gene Q-Value : Aggregates p-values across exons to control false discovery rates (FDR < 0.05).
  • Independent Filtering : Exclude low-count transcripts to improve sensitivity .

Q. Code Snippet (R) :

dxd <- estimateSizeFactors(dxd)  
dxd <- estimateDispersions(dxd, quiet = TRUE)  
dxd <- testForDEU(dxd, reducedModel = \~ sample + exon)  
qval <- perGeneQValue(dxr)  

Source: DEXSeq workflow for differential transcript usage

What ethical and methodological challenges arise in clinical trials comparing Dxd to existing therapies?

Advanced Question

  • Participant Selection : Ensure prior exposure to trastuzumab/pertuzumab is documented to avoid confounding.
  • Endpoint Validation : Use blinded independent central review (BICR) for PFS assessment to reduce bias.
  • Data Transparency : Publish raw survival curves and subgroup analyses (e.g., hormone receptor status) .

Trial Design Checklist :
☑️ Stratified randomization by prior therapy lines.
☑️ Pre-specified statistical plan (e.g., log-rank test for OS).
☑️ Adverse event reporting aligned with CTCAE v5.0 .

How can researchers optimize data visualization to highlight Dxd’s efficacy in peer-reviewed publications?

Q. Methodological Guidance

  • Kaplan-Meier Curves : Annotate median survival times and hazard ratios with 95% CIs.
  • Heatmaps : Cluster gene expression profiles post-Dxd treatment to identify pathway enrichment.
  • Appendix Use : Store raw data (e.g., RNA-seq counts) in repositories like GEO or Figshare .

Example Figure Legend :
"Figure 1. Progression-free survival (PFS) in HER2+ metastatic breast cancer patients treated with T-DXd vs. T-DM1. Hazard ratio: 0.28 (95% CI: 0.22–0.37; p < 0.001)."

What strategies mitigate bias in retrospective studies analyzing Dxd’s real-world effectiveness?

Advanced Question

  • Propensity Score Matching : Balance covariates (e.g., age, prior therapies) between T-DXd and control cohorts.
  • Sensitivity Analyses : Test robustness by excluding patients with incomplete follow-up.
  • Confounder Adjustment : Use multivariate Cox regression to control for variables like ECOG performance status .

How should researchers address discrepancies between in vitro and in vivo models of Dxd resistance?

Q. Methodological Guidance

  • Orthogonal Validation : Confirm in vitro findings using patient-derived xenografts (PDX).
  • Multi-Omics Integration : Combine RNA-seq, proteomics, and phospho-kinase arrays to identify resistance markers.
  • Dose Escalation Studies : Test if resistance is concentration-dependent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Amino-PEG4-GGFG-Dxd
Reactant of Route 2
Reactant of Route 2
Amino-PEG4-GGFG-Dxd

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.